molecular formula C21H26N2O3 B4406218 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide

Cat. No. B4406218
M. Wt: 354.4 g/mol
InChI Key: YTJBXZWNSYYFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly referred to as Boc-L-phenylalanine benzylamide. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Boc-L-phenylalanine benzylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of several enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics.

Mechanism of Action

Boc-L-phenylalanine benzylamide inhibits the activity of enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of enzymes such as cathepsin B, which is involved in cancer metastasis, and 5-lipoxygenase, which is involved in inflammation. Additionally, it has been shown to bind to the dopamine D2 receptor, which is involved in several neurological disorders.
Biochemical and Physiological Effects:
Boc-L-phenylalanine benzylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-L-phenylalanine benzylamide in lab experiments include its high purity, low toxicity, and good solubility in aqueous and organic solvents. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of Boc-L-phenylalanine benzylamide. These include:
1. Further studies to elucidate the mechanism of action of this compound on enzymes and receptors.
2. Synthesis of analogs of Boc-L-phenylalanine benzylamide to improve its potency and selectivity.
3. Development of formulations for the delivery of Boc-L-phenylalanine benzylamide to target tissues.
4. Evaluation of the efficacy and safety of Boc-L-phenylalanine benzylamide in animal models and clinical trials.
5. Investigation of the potential applications of Boc-L-phenylalanine benzylamide in the treatment of other diseases such as cardiovascular diseases and infectious diseases.
Conclusion:
Boc-L-phenylalanine benzylamide is a promising compound with potential applications in drug discovery and development. Its inhibitory activity on enzymes and receptors involved in various diseases makes it a promising candidate for the development of novel therapeutics. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.

properties

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)15-26-18-12-8-7-11-17(18)20(25)22-14-13-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJBXZWNSYYFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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